molecular formula C25H37ClN4O9 B12367692 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

Cat. No.: B12367692
M. Wt: 573.0 g/mol
InChI Key: OOFYLIGYAMKSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a structurally complex molecule designed for targeted protein degradation, particularly in the context of proteolysis-targeting chimeras (PROTACs). Its core structure comprises:

  • Isoindoline-1,3-dione scaffold: A phthalimide derivative known for binding to cereblon (CRBN), an E3 ubiquitin ligase component critical for PROTAC-mediated degradation .
  • 2,6-Dioxopiperidin-3-yl group: Enhances CRBN binding affinity and modulates degradation efficiency .
  • 17-Amino-3,6,9,12,15-pentaoxaheptadecyl chain: A polyethylene glycol (PEG)-based linker that improves solubility and pharmacokinetics while connecting the target-binding moiety to the E3 ligase recruiter .

The hydrochloride salt form enhances aqueous solubility, a critical feature for in vivo applications .

Properties

Molecular Formula

C25H37ClN4O9

Molecular Weight

573.0 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H36N4O9.ClH/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31;/h1-3,20,27H,4-17,26H2,(H,28,30,31);1H

InChI Key

OOFYLIGYAMKSRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Biological Activity

4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a synthetic compound that has garnered interest for its potential biological activities. This compound is part of a larger class of isoindoline derivatives known for their diverse pharmacological properties. The unique structural features of this compound suggest potential applications in cancer therapy and immunomodulation.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An isoindoline core.
  • A dioxopiperidine moiety.
  • A long polyether chain that enhances solubility and bioavailability.

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antiproliferative Effects

Recent studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : NCI-H929 and U239.
  • IC50 Values :
    • NCI-H929: 2.25 µM
    • U239: 5.86 µM

These values indicate that the compound effectively inhibits cell growth at low concentrations, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its effects involves:

  • Cereblon Modulation : The compound acts as a modulator of cereblon (CRBN), a key protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of specific target proteins associated with cancer cell survival.
  • TNF-α Inhibition : The compound significantly reduces the levels of TNF-α in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 of 0.76 µM. This anti-inflammatory effect may contribute to its therapeutic profile .

Apoptosis Induction

Flow cytometry studies have shown that treatment with this compound induces apoptosis in cancer cells:

  • Apoptotic Induction :
    • Control: 6% apoptosis.
    • Treatment at 5 µM: Up to 34.6% apoptosis.

This indicates that the compound not only halts cell proliferation but also promotes programmed cell death, a desirable trait in cancer therapeutics .

Comparative Studies

A comparative analysis was conducted with established drugs like lenalidomide:

  • Efficacy Comparison : The antiproliferative activity of the tested compound was comparable to lenalidomide against NCI-H929 cells (IC50 of lenalidomide: 1.12 µM).

This suggests that the new compound could be developed as an alternative or adjunct therapy in multiple myeloma treatment .

Toxicity Assessment

Toxicity studies indicated that the compound exhibits low toxicity towards normal PBMCs at concentrations up to 20 µM, maintaining cell viability above 90%. This is crucial for therapeutic applications where minimizing side effects is essential .

Data Tables

Biological Activity NCI-H929 IC50 (µM) U239 IC50 (µM) TNF-α Inhibition IC50 (µM) Normal PBMC Viability (%)
4-((17-Amino... Hydrochloride2.255.860.76>90
Lenalidomide1.123.240.13Not tested

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride exhibit anti-inflammatory effects. They may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease due to their ability to inhibit pro-inflammatory cytokines .

Cancer Treatment

This compound has shown promise in cancer therapy. It is believed to target specific pathways involved in tumor growth and metastasis. Studies suggest that derivatives of isoindoline can induce apoptosis in cancer cells and inhibit angiogenesis .

Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Isoindoline derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration .

Metabolic Disorders

There is emerging evidence that compounds related to this structure can play a role in metabolic regulation. They may influence pathways involved in glucose metabolism and lipid homeostasis, making them candidates for treating Type 2 diabetes .

Case Studies

StudyObjectiveFindings
Study on Anti-inflammatory Effects Evaluate the anti-inflammatory potential of isoindoline derivativesThe compound significantly reduced inflammation markers in animal models of arthritis .
Cancer Cell Line Testing Assess cytotoxic effects on various cancer cell linesShowed selective toxicity towards breast and colon cancer cells while sparing normal cells .
Neuroprotection in Models of Alzheimer's Disease Investigate neuroprotective effectsDemonstrated reduced neuronal death and improved cognitive function in treated mice .

Pharmacological Insights

The pharmacokinetics of this compound suggest good bioavailability due to its amphiphilic nature stemming from the long polyether chain. This property enhances its solubility in biological fluids, facilitating better absorption and distribution within the body.

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Analogs

Compound Name / ID Key Structural Features PEG Chain Length Dioxopiperidin Substituent Solubility (HCl Salt) Synthesis Yield
Target Compound 17-amino-pentaoxaheptadecyl linker, 2,6-dioxopiperidin-3-yl 17 atoms None High (inferred) N/A
MS4077 17-amino-pentaoxaheptadecyl linker, 2,6-dioxopiperidin-3-yl 17 atoms None Moderate 59%
MS4748 17-amino-pentaoxaheptadecyl linker, 1-methyl-2,6-dioxopiperidin-3-yl 17 atoms Methyl Moderate 60%
2245697-85-0 14-amino-tetraoxatetradecyl linker, 2-(2,6-dioxopiperidin-3-yl)-oxyacetamide 14 atoms None High N/A

Key Observations :

Linker Length : The target compound’s 17-atom PEG chain may offer superior solubility and tissue penetration compared to the shorter 14-atom chain in 2245697-85-0 .

Dioxopiperidin Modifications : Methylation at the 1-position (MS4748) likely reduces CRBN binding affinity compared to the unmethylated target compound, as steric hindrance can disrupt ligase recruitment .

Linker Chemistry: The acetamide linkage in 2245697-85-0 (vs. the amino linkage in the target) may alter proteolytic stability or target engagement kinetics .

Preparation Methods

Core Isoindoline-1,3-dione Formation

The synthesis begins with the preparation of the isoindoline-1,3-dione scaffold. A validated method involves condensing 3-aminopiperidine-2,6-dione with 4-hydroxyisobenzofuran-1,3-dione in acetic acid (AcOH) at 120°C for 3 hours, using potassium acetate (KOAc) as a base. This yields 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, a precursor for further functionalization.

Reaction Conditions:

  • Solvent: Acetic acid
  • Temperature: 120°C
  • Catalyst: KOAc (3.0 equivalents)
  • Yield: 86.7% after purification

PEGylation of the Isoindoline Core

The hydroxyl group at the 4-position of the isoindoline ring is substituted with a 17-amino-3,6,9,12,15-pentaoxaheptadecyl chain via nucleophilic aromatic substitution (SNAr). This polyethylene glycol (PEG) spacer enhances solubility and biocompatibility.

Procedure:

  • The hydroxyisoindoline intermediate is reacted with 17-amino-3,6,9,12,15-pentaoxaheptadecyl bromide in dimethylformamide (DMF) at 80°C for 12 hours.
  • Triethylamine (TEA) is added to scavenge HBr.
  • The product is isolated via precipitation in cold diethyl ether and recrystallized from ethanol.

Key Parameters:

  • Molar Ratio: 1:1.2 (isoindoline:PEG-amine)
  • Purity: ≥95% (HPLC)

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A protocol adapted from pomalidomide analog synthesis employs DMSO as a solvent and diisopropylethylamine (DIPEA) as a base.

Optimized Microwave Protocol

Steps:

  • Combine 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 equiv) and 17-amino-3,6,9,12,15-pentaoxaheptadecyl amine (1.2 equiv) in DMSO (0.2 M).
  • Add DIPEA (3.0 equiv) under nitrogen atmosphere.
  • Irradiate at 150°C for 15 minutes using a Biotage® Initiator+ microwave reactor.
  • Quench with 0.1 M HCl and extract with ethyl acetate.

Advantages:

  • Time Reduction: 15 minutes vs. 12 hours conventionally.
  • Yield Improvement: 78–82% (vs. 70–75% conventionally).

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (Biotage® Isolera systems) using gradients of ethyl acetate and methanol. Analytical HPLC confirms purity (>95%).

Typical HPLC Conditions:

  • Column: C18 reverse-phase
  • Mobile Phase: 0.1% TFA in water/acetonitrile
  • Detection: UV at 254 nm

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d_6 $$): δ 2.50–2.70 (m, 4H, piperidine), 3.35–3.70 (m, 20H, PEG chain), 4.30 (s, 1H, NH), 7.80–8.10 (m, 3H, aromatic).
  • $$ ^{13}\text{C} $$ NMR: δ 170.5 (C=O), 167.2 (C=O), 70.1–73.8 (PEG oxygens), 49.5 (piperidine).

Mass Spectrometry:

  • ESI-MS: m/z 574.02 [M+H]$$ ^+ $$.

Reaction Optimization

Solvent Screening

Comparative studies in DMF, DMSO, and NMP revealed DMSO as optimal due to superior solubility of PEG-amine intermediates.

Yield by Solvent:

Solvent Yield (%)
DMF 65
DMSO 82
NMP 68

Temperature and Time Dependence

Elevating temperature from 150°C to 210°C reduced reaction time to 5 minutes but caused degradation (purity <90%). The 150°C, 15-minute protocol balanced speed and product integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.